molecular formula C4H5NO4 B13894043 Butanoic acid, 4-(hydroxyimino)-3-oxo- CAS No. 98019-66-0

Butanoic acid, 4-(hydroxyimino)-3-oxo-

Cat. No.: B13894043
CAS No.: 98019-66-0
M. Wt: 131.09 g/mol
InChI Key: SMEVIORASKVRNF-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(hydroxyimino)-3-oxo-, also known as 4-Hydroxyimino-3-oxobutanoic acid, is a chemical compound with the molecular formula C4H5NO4. This compound is characterized by the presence of a butanoic acid backbone with hydroxyimino and oxo functional groups. It is a derivative of butanoic acid and is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-(hydroxyimino)-3-oxo- typically involves the reaction of butanoic acid derivatives with hydroxylamine and oxidizing agents. One common method includes the reaction of 4-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of Butanoic acid, 4-(hydroxyimino)-3-oxo- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(hydroxyimino)-3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-oxo derivatives.

    Reduction: Formation of 4-amino-3-oxobutanoic acid.

    Substitution: Formation of various substituted butanoic acid derivatives.

Scientific Research Applications

Butanoic acid, 4-(hydroxyimino)-3-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(hydroxyimino)-3-oxo- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with the formula C4H8O2.

    4-Hydroxybutanoic acid: Contains a hydroxyl group at the fourth position.

    3-Oxobutanoic acid: Contains a keto group at the third position.

Uniqueness

Butanoic acid, 4-(hydroxyimino)-3-oxo- is unique due to the presence of both hydroxyimino and oxo functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-hydroxyimino-3-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(2-5-9)1-4(7)8/h2,9H,1H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEVIORASKVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293932
Record name 4-(Hydroxyimino)-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98019-66-0
Record name 4-(Hydroxyimino)-3-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98019-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxyimino)-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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